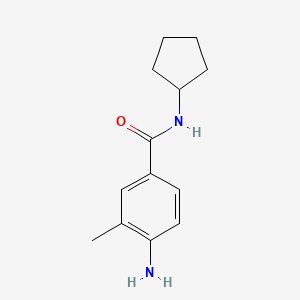

4-amino-N-cyclopentyl-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-amino-N-cyclopentyl-3-methylbenzamide” is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.30 .

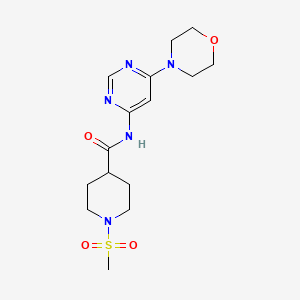

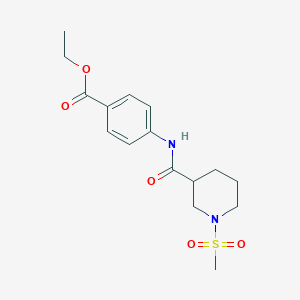

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position, a methyl group at the 3-position, and a cyclopentyl group attached to the nitrogen of the amide group .Wissenschaftliche Forschungsanwendungen

DNA Repair and Cellular Response to Damage

Research has highlighted the complex role of 3-aminobenzamide, an analog of 4-amino-N-cyclopentyl-3-methylbenzamide, in DNA repair processes. This compound is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Studies have demonstrated that 3-aminobenzamide can influence DNA repair pathways, notably by affecting the frequency of DNA breaks and the repair of alkylated DNA. The paradoxical effects of 3-aminobenzamide on DNA break frequencies in cells exposed to alkylating agents suggest a nuanced role in the late stages of DNA repair, potentially involving regulatory functions of poly(ADP-ribose) synthesis (Cleaver, Milam, & Morgan, 1985). Furthermore, the compound's interaction with DNA precursor metabolism highlights its broad impact on cellular processes beyond the immediate DNA repair, indicating potential nonspecific effects at commonly used concentrations (Milam, Thomas, & Cleaver, 1986).

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of compounds structurally related to this compound. Studies on 4-aminobenzamides have shown potential anticonvulsant effects in preclinical models, with specific compounds demonstrating significant protection against seizures induced by electroshock and pentylenetetrazole. These findings suggest a promising avenue for the development of new anticonvulsant therapies, with certain analogs exhibiting favorable profiles in terms of potency and protective index compared to established treatments like phenobarbital and phenytoin (Clark et al., 1984).

Effects on Cellular Metabolism and Apoptosis

The modulation of cellular metabolism and apoptosis by compounds such as 3-aminobenzamide highlights their potential therapeutic applications. For instance, the ability of 3-aminobenzamide to protect cells from UV-B-induced apoptosis through effects on the cytoskeleton and substrate adhesion suggests a mechanism by which these compounds can influence cell survival in response to stress. Such findings provide insights into the broader implications of PARP inhibitors in cellular physiology and stress responses, with potential applications in protecting cells from damage-induced apoptosis (Malorni et al., 1995).

Eigenschaften

IUPAC Name |

4-amino-N-cyclopentyl-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMCPXKOVLXCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)